(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
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Overview
Description
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is an aromatic amine with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered ring, and an amine group attached to an ethyl chain. The methoxyethyl group adds further complexity to its structure, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .
Another method involves the condensation of thiophene-2-ethylamine with methoxyacetaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired amine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted amines .
Scientific Research Applications
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: This compound lacks the methoxyethyl group, making it less versatile in certain reactions.
Methoxy[1-(thiophen-2-yl)ethyl]amine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is unique due to the presence of both the methoxyethyl and thiophene groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C9H15NOS/c1-8(10-5-6-11-2)9-4-3-7-12-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
PHOLWTBFOMZGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCCOC |
Origin of Product |
United States |
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